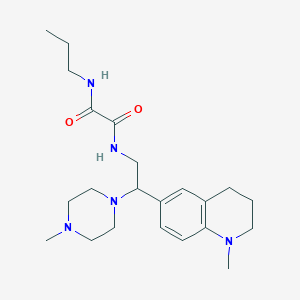![molecular formula C20H22N8O2 B2433741 (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 2309585-97-3](/img/structure/B2433741.png)
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound’s unique structure may interact with cellular targets involved in cancer pathways. Research suggests that it could inhibit tumor growth, induce apoptosis, or interfere with angiogenesis. Further studies are needed to validate its potential as an anticancer agent .
Antimicrobial Properties
Due to its hybrid structure, this compound might exhibit antimicrobial activity against bacteria, fungi, or other pathogens. Investigating its effects on specific microbial strains could provide valuable insights for drug development .
Analgesic and Anti-Inflammatory Effects
The compound’s pharmacophoric features may contribute to pain relief and inflammation reduction. Understanding its interactions with pain receptors and inflammatory pathways is crucial for designing effective analgesics and anti-inflammatory drugs .
Antioxidant Potential
The presence of the triazolo[4,3-b]pyridazin-6-yl group suggests antioxidant properties. Evaluating its ability to scavenge free radicals and protect cells from oxidative stress could be significant .
Antiviral Applications
Considering the urgent need for antiviral agents, exploring this compound’s effects against viral infections (such as SARS-CoV-2) is essential. In silico studies can guide experimental validation .
Enzyme Inhibition
The compound’s diverse scaffold may interact with enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Investigating its inhibitory effects on these enzymes could lead to novel therapeutic strategies .
Potential as Antitubercular Agent
Given the global burden of tuberculosis, compounds with unique structures like this one warrant investigation. Assessing its activity against Mycobacterium tuberculosis is crucial .
Rational Drug Design
Understanding the structure–activity relationship (SAR) of this compound is vital for designing target-oriented drugs. In silico pharmacokinetic and molecular modeling studies can guide rational drug design efforts .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity) .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in certain contexts.
properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-25-20(30-2)15-5-4-14(12-16(15)23-25)19(29)27-9-3-8-26(10-11-27)18-7-6-17-22-21-13-28(17)24-18/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPPLGHWPRCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

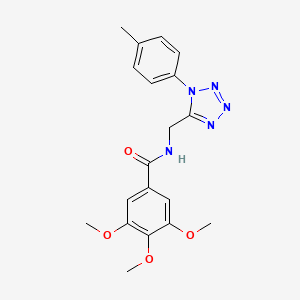
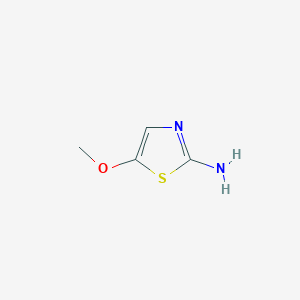
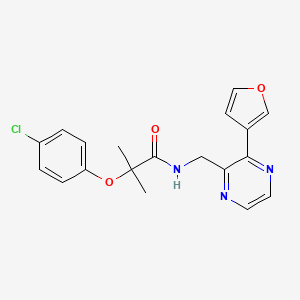
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)
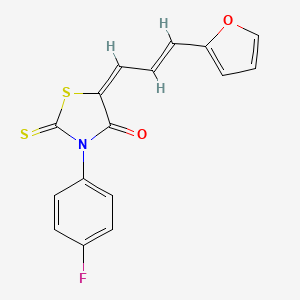
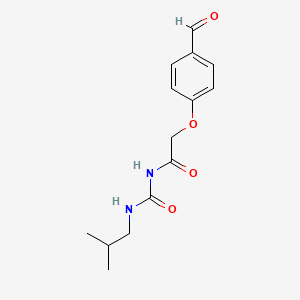
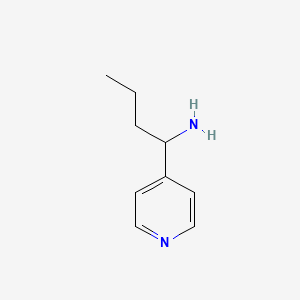
![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)
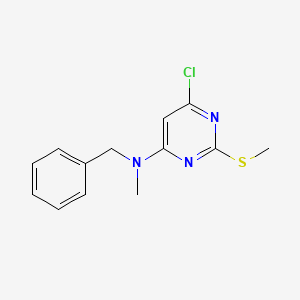
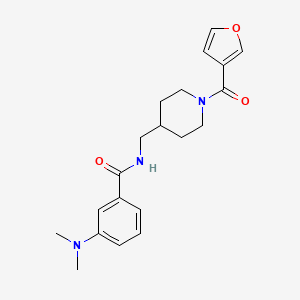
![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)
![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)

